

The Polypharmacology of Multi-kinase Inhibitor 1 in Oncology: A Technical Overview

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Compound of Interest

Compound Name: Multi-kinase inhibitor 1

Cat. No.: B10789038

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Introduction

Multi-kinase inhibitors represent a cornerstone of modern precision oncology, offering the potential to counteract the inherent redundancy and resistance mechanisms of cancer cells by simultaneously blocking multiple signaling pathways. This technical guide delves into the polypharmacology of "**Multi-kinase inhibitor 1**" (CAS No. 778274-97-8), a compound targeting key drivers of oncogenesis. This document provides a comprehensive overview of its known targets, the signaling pathways it modulates, and detailed protocols for its preclinical evaluation.

Molecular Profile of Multi-kinase Inhibitor 1

"**Multi-kinase inhibitor 1**," identified by the CAS number 778274-97-8, is a potent small molecule inhibitor targeting several tyrosine kinases implicated in cancer progression. Its primary known targets include Platelet-Derived Growth Factor Receptor (PDGF-R), Mast/stem cell growth factor receptor Kit (c-Kit), and the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) fusion protein.

Inhibitory Profile

The precise half-maximal inhibitory concentrations (IC₅₀) for "**Multi-kinase inhibitor 1**" against its primary targets are not readily available in the public domain. However, its activity is directed

against the following key oncogenic kinases:

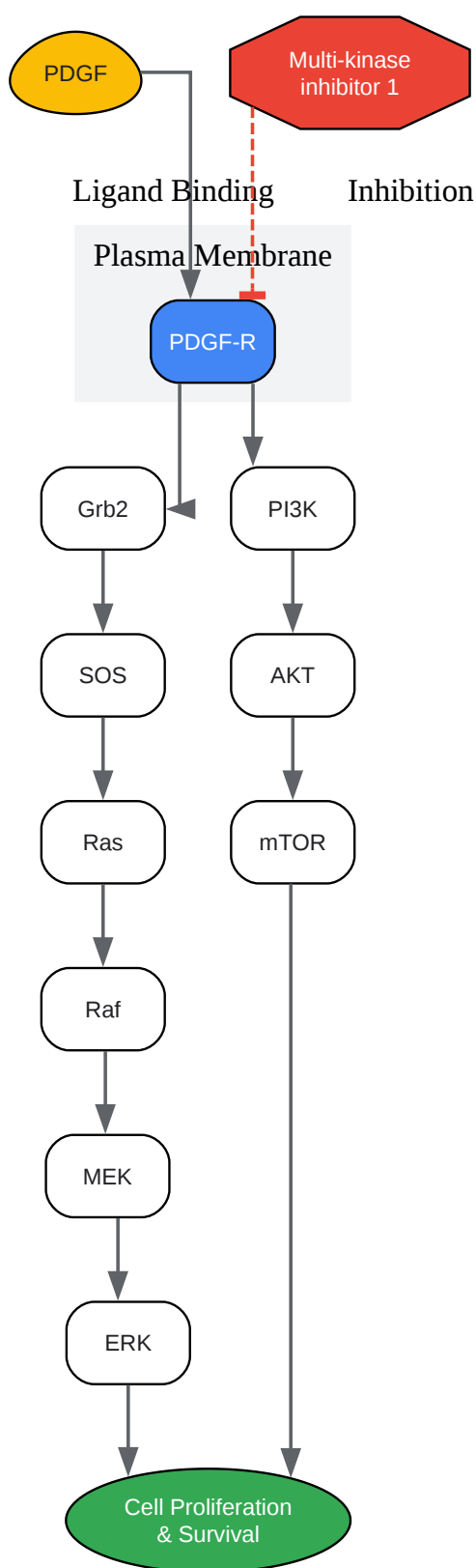
Target Kinase	Common Cancer Types Associated with Dysregulation	IC50 (nM)
PDGF-R	Glioblastoma, Gastrointestinal Stromal Tumors (GIST)	Data Not Available
c-Kit	GIST, Acute Myeloid Leukemia (AML), Melanoma	Data Not Available
Bcr-Abl	Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)	Data Not Available

Core Signaling Pathways Targeted by Multi-kinase Inhibitor 1

The therapeutic rationale for targeting PDGF-R, c-Kit, and Bcr-Abl stems from their critical roles in driving cell proliferation, survival, and angiogenesis in various cancers.

PDGF-R Signaling Cascade

Platelet-Derived Growth Factor Receptors are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are fundamental for cell growth and division.

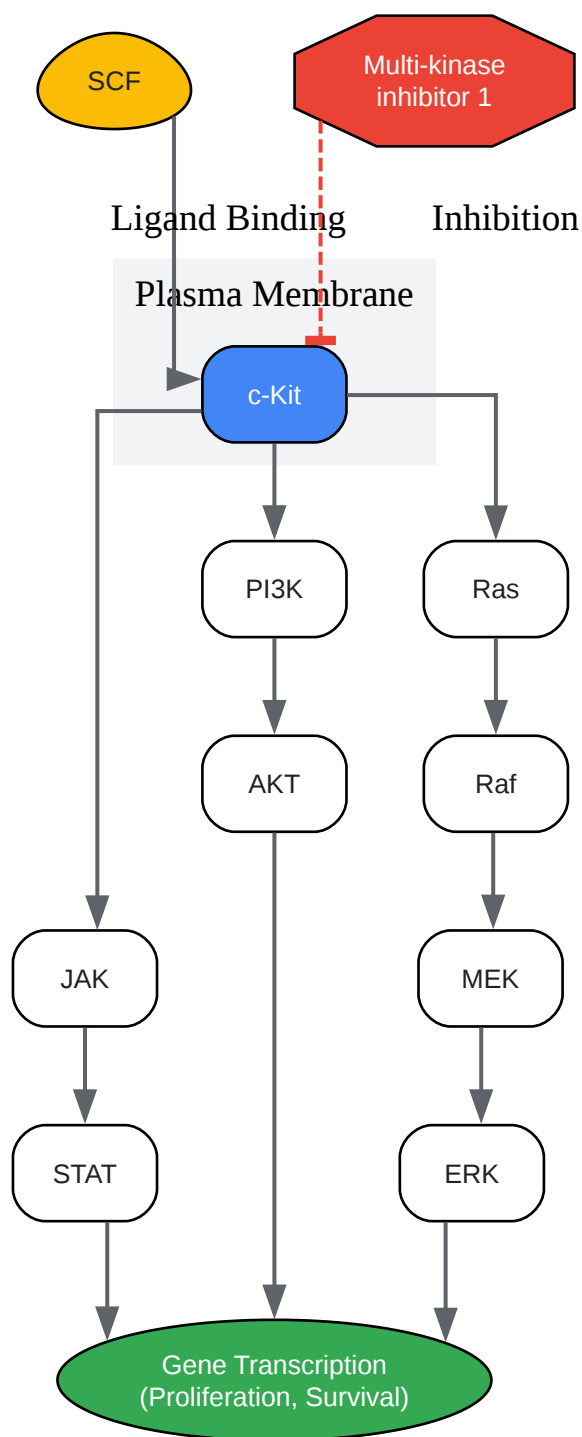


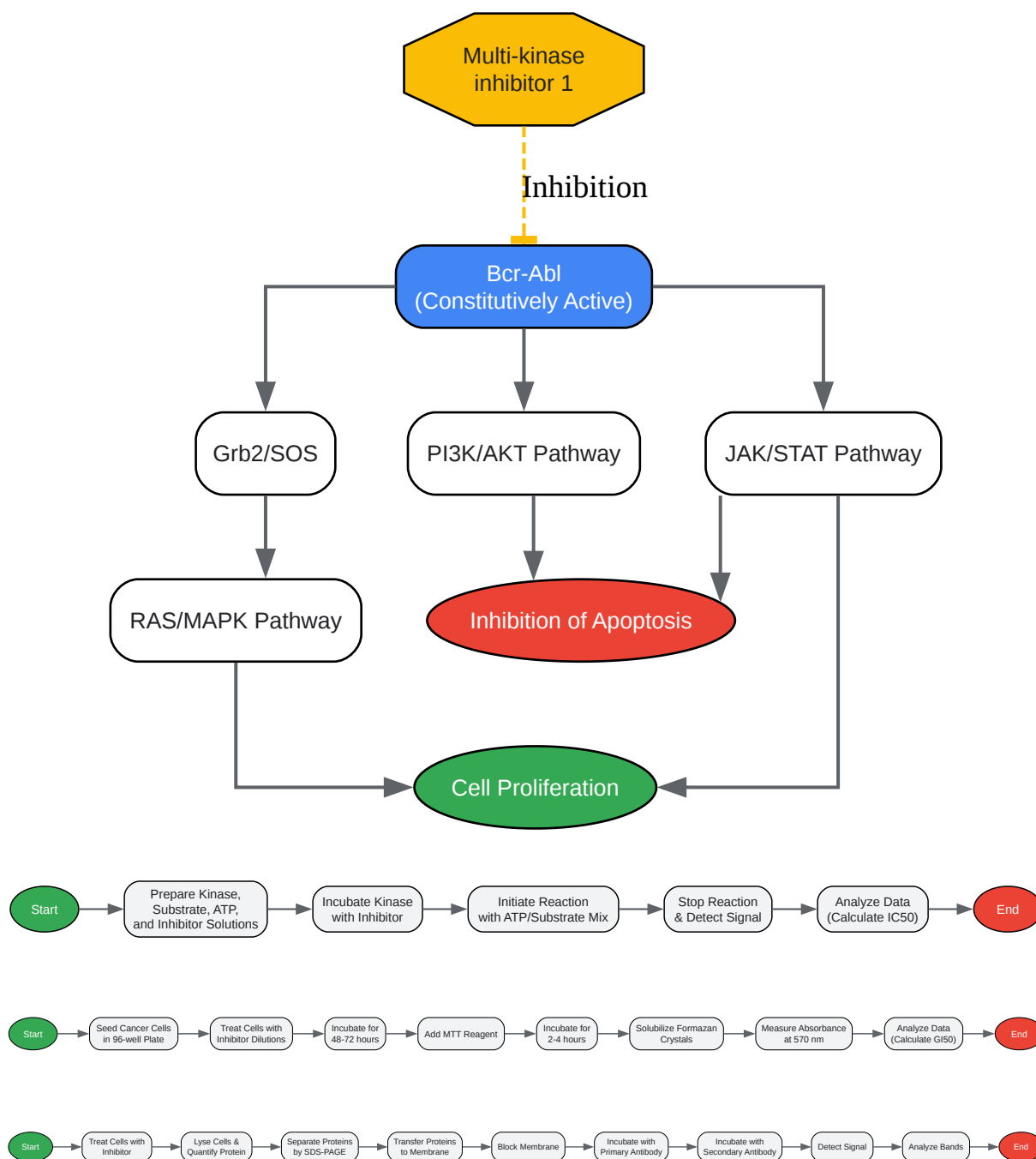
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PDGF-R signaling pathway and the inhibitory action of **Multi-kinase inhibitor 1**.

c-Kit Signaling Network

The c-Kit receptor, upon activation by its ligand, stem cell factor (SCF), triggers multiple downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways. Aberrant c-Kit signaling is a hallmark of several cancers, promoting cell survival and proliferation.





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